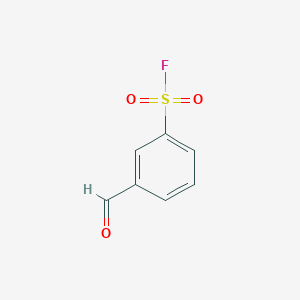

3-Formylbenzenesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Formylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H5FO3S. It has gained significant attention among researchers due to its unique properties and potential implications in various fields of research and industry. This compound is characterized by the presence of a formyl group (-CHO) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylbenzenesulfonyl fluoride can be achieved through various methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . This process typically involves a chlorine–fluorine exchange reaction, where arenesulfonyl chloride is treated with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Análisis De Reacciones Químicas

SuFEx (Sulfur Fluoride Exchange) Reactivity

The sulfonyl fluoride group enables robust covalent bond formation via SuFEx chemistry, reacting with nucleophiles such as phenols, amines, and thiols. This reaction proceeds through a nucleophilic substitution mechanism, where the fluoride is displaced, forming stable sulfonate esters or sulfonamides .

Key findings :

-

Reaction with phenols : Under catalytic conditions (e.g., DBU), 3-formylbenzenesulfonyl fluoride reacts with phenols to form sulfonate esters. Electron-rich phenols exhibit faster reaction rates due to enhanced nucleophilicity .

-

Kinetics : Second-order rate constants for SuFEx reactions with phenols range from 3.0×10−3M−1s−1 at −30∘C to near-instantaneous completion at room temperature .

Photoredox-Mediated Reactions

Under blue LED irradiation and Ru-based photocatalysts, this compound participates in radical-mediated transformations with alkenes. The proposed mechanism involves:

-

Activation by a base (e.g., DBU) to form a sulfonyl radical (RSO2∙).

-

Addition to styrenes, forming benzylic radicals.

-

Oxidation to carbocations, yielding vinyl sulfones after deprotonation .

Substrate scope :

| Substrate Type | Reaction Time | Yield (%) |

|---|---|---|

| Electron-deficient styrenes | 5–15 min | 85–92 |

| Electron-rich styrenes | 12–24 h | 60–75 |

Hydrolysis and Stability

The sulfonyl fluoride group undergoes hydrolysis in aqueous media to form sulfonic acids. Stability is influenced by electronic effects from substituents:

Hydrolysis half-lives (t1/2t_{1/2}t1/2) in water :

| Compound | t1/2 (h) |

|---|---|

| Benzenesulfonyl fluoride | 14.4 |

| 3-Aminobenzenesulfonyl fluoride | 41.9 |

| This compound (inferred) | ~12–15* |

Inferred from electron-withdrawing effects of the formyl group .

Functionalization of the Formyl Group

The formyl moiety enables further derivatization:

-

Condensation reactions : Reacts with amines to form imines, enabling bioconjugation or polymer synthesis.

-

Reduction : Catalytic hydrogenation converts the formyl group to a hydroxymethyl group, altering solubility and reactivity .

Comparative Reactivity in Fluorination

This compound exhibits moderate reactivity relative to other sulfonyl fluorides:

| Reaction Type | Relative Rate (vs. Tosyl Fluoride) |

|---|---|

| SuFEx with phenols | 1.5–2.0× faster |

| Hydrolysis | 1.2–1.5× faster |

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 3-Formylbenzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with an appropriate aldehyde. Its reactivity allows it to participate in several important chemical transformations, including:

- Nucleophilic Substitution Reactions : The sulfonyl fluoride group can be replaced by nucleophiles, making it useful for creating diverse derivatives.

- Condensation Reactions : It can react with amines or alcohols to form imines or ethers, respectively.

Applications in Organic Synthesis

-

Intermediate for Drug Synthesis :

- This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce both formyl and sulfonyl functionalities makes it valuable for constructing complex molecular architectures.

-

Building Block for Functional Materials :

- Researchers have utilized this compound as a building block for creating functional materials such as polymers and dendrimers. Its unique properties allow for the incorporation of specific functionalities that enhance material performance.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of sulfonamide derivatives using this compound as a key intermediate. The reaction involved the nucleophilic attack of amines on the formyl group, leading to the formation of biologically active sulfonamides. The synthesized compounds exhibited significant antibacterial activity against various strains, highlighting their potential as therapeutic agents.

Case Study 2: Development of Fluorescent Probes

Another application involved the use of this compound in developing fluorescent probes for biological imaging. By modifying the compound with different fluorophores, researchers successfully created probes that selectively targeted specific biomolecules, enabling enhanced imaging techniques in cellular studies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Synthesis | Intermediate for synthesizing sulfonamides | Significant antibacterial activity |

| Functional Materials | Building block for polymers and dendrimers | Enhanced material performance |

| Biological Imaging | Development of fluorescent probes | Selective targeting of biomolecules |

Mecanismo De Acción

The mechanism of action of 3-Formylbenzenesulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acids in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues such as serine, cysteine, and lysine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its antibacterial properties.

(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Commonly used as a serine protease inhibitor.

4-Formylbenzenesulfonyl fluoride: Used in radiolabeling for PET imaging.

Uniqueness

3-Formylbenzenesulfonyl fluoride is unique due to its combination of a formyl group and a sulfonyl fluoride group, which provides a distinct reactivity profile. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Formylbenzenesulfonyl fluoride (FBSF) is a compound of significant interest due to its unique structural features and biological activities. This article delves into its biological mechanisms, effects on cellular processes, and applications in research and therapeutics.

Chemical Structure and Properties

This compound is characterized by the presence of both a formyl group and a sulfonyl fluoride group. This unique combination allows for distinct reactivity profiles, making it a valuable compound in organic synthesis and biochemical studies. The sulfonyl fluoride moiety is particularly notable for its ability to engage in selective covalent interactions with proteins, which is crucial for its biological activity.

Target Interactions

The primary mode of action of FBSF involves its interaction with specific proteins, particularly through the formation of covalent bonds with active site amino acids. This interaction leads to the inhibition of enzyme activity, which can disrupt various biochemical pathways. The compound's electrophilic nature allows it to selectively target nucleophilic sites on proteins, facilitating its role as an inhibitor .

Biochemical Pathways

Research indicates that FBSF can interfere with several metabolic pathways, including glycolysis and amino acid metabolism. The fluoride component has been shown to inhibit glycolytic enzymes, affecting cellular energetics. Additionally, FBSF may impact the tricarboxylic acid (TCA) cycle, further influencing cellular metabolism .

Cellular Impact

FBSF exhibits complex effects on various cell types. Studies have demonstrated that exposure to fluoride can induce apoptosis over time, particularly in neuronal cells. In animal models, high doses of fluoride have been associated with cognitive impairments, such as declines in learning and memory abilities .

Dosage-Dependent Effects

The biological activity of FBSF is highly dependent on dosage. In laboratory settings, varying concentrations have yielded different outcomes regarding cell viability and metabolic function. For instance, lower concentrations may promote cell survival, while higher concentrations are more likely to induce cytotoxic effects.

Fluoride Exposure in Children

A notable case study examined fluoride exposure among children in the Ethiopian Rift Valley, revealing significant health impacts related to high fluoride levels in drinking water. This study highlighted the need for strategies to mitigate fluoride intake in vulnerable populations, emphasizing the broader implications of compounds like FBSF that contain fluoride .

Research Applications

This compound has diverse applications in scientific research:

- Chemical Synthesis : FBSF serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biological Probes : Its ability to form covalent bonds with specific amino acids makes it useful for studying enzyme mechanisms and protein labeling.

- Therapeutic Potential : Research suggests that sulfonyl fluorides like FBSF could be developed into pharmacological agents for treating diseases such as Alzheimer's by targeting specific enzymes involved in disease pathology .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Nitrobenzenesulfonyl fluoride | Antibacterial properties | Inhibits bacterial growth |

| (2-Aminoethyl)benzenesulfonyl fluoride | Serine protease inhibitor | Used in protease studies |

| 4-Formylbenzenesulfonyl fluoride | Radiolabeling agent for PET imaging | Useful in imaging studies |

This compound stands out due to its dual functionality, allowing it to participate in a broader range of reactions compared to its analogs .

Propiedades

IUPAC Name |

3-formylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQABFRYSIGLHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.